molecular formula C6H8F2N2 B6164552 1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE CAS No. 1171013-54-9

1-(2,2-DIFLUOROETHYL)-3-METHYL-1H-PYRAZOLE

Cat. No.: B6164552
CAS No.: 1171013-54-9
M. Wt: 146.1
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole (CAS 1171013-54-9) is a fluorinated heterocyclic compound of significant interest in modern organic and medicinal chemistry research . It serves as a versatile chemical building block, with its core pyrazole scaffold being widely recognized for its pharmacological potential . The incorporation of the 2,2-difluoroethyl substituent is a key structural feature, as the introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and overall potency . This makes the compound particularly valuable for the synthesis of novel molecules for biological evaluation. Pyrazole derivatives are prevalent in numerous therapeutic areas, and research into compounds featuring this scaffold has yielded agents with demonstrated anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, recent studies have explored related halogenated pyrazoles as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), highlighting the ongoing relevance of such structures in drug discovery campaigns . This product is intended for research purposes as a chemical intermediate and building block in the development of new chemical entities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1171013-54-9

Molecular Formula

C6H8F2N2

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 1 2,2 Difluoroethyl 3 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Core and Substituents

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron density and reactivity of the ring carbons. In general, the C4 position of the pyrazole ring is the most electron-rich and, therefore, most susceptible to electrophilic substitution. imperial.ac.uk Conversely, the C3 and C5 positions are more electron-deficient, making them potential sites for nucleophilic attack, although this is less common for the pyrazole ring itself and often requires activation. imperial.ac.uk

Electrophilic Substitution:

For 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, electrophilic substitution is predicted to occur predominantly at the C4 position. The electron-donating effect of the 3-methyl group and the N1-pyrazole nitrogen directs electrophiles to this position. Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation. slideshare.net

Nitration: Reaction with a mixture of concentrated nitric and sulfuric acid is expected to yield 1-(2,2-difluoroethyl)-4-nitro-3-methyl-1H-pyrazole. slideshare.net

Halogenation: Halogenation, for instance, with bromine or N-bromosuccinimide (NBS), would likely result in the formation of 4-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. rsc.org

Formylation: A Vilsmeier-Haack reaction, using reagents like dimethylformamide (DMF) and phosphoryl chloride (POCl₃), can introduce a formyl group at the C4 position, leading to this compound-4-carbaldehyde. nih.gov

Nucleophilic Substitution:

Nucleophilic substitution directly on the pyrazole ring is generally difficult. However, if a leaving group is present on the ring, nucleophilic aromatic substitution (SNAr) can occur. For instance, if a halogen atom were introduced at the C4 or C5 position, it could be displaced by various nucleophiles.

The substituents also offer sites for substitution. The difluoroethyl group is generally resistant to nucleophilic substitution due to the strong C-F bonds. The methyl group could potentially undergo free-radical substitution under appropriate conditions, but this is less controlled than ring-based reactions.

Illustrative Electrophilic Substitution Reactions:

Reagent(s)Expected ProductPosition of Substitution
HNO₃/H₂SO₄1-(2,2-difluoroethyl)-3-methyl-4-nitro-1H-pyrazoleC4
Br₂ or NBS4-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazoleC4
DMF/POCl₃This compound-4-carbaldehydeC4

Functional Group Interconversions (e.g., Oxidation, Reduction, Hydrolysis)

The existing functional groups on this compound and its derivatives can be modified to introduce new functionalities.

Oxidation: The 3-methyl group is a potential site for oxidation. Using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) could convert the methyl group to a carboxylic acid, yielding 1-(2,2-difluoroethyl)-3-carboxy-1H-pyrazole. slideshare.net

Reduction: If a nitro group were introduced at the C4 position, it could be readily reduced to an amino group using various reducing agents such as H₂/Pd-C, Sn/HCl, or iron in acetic acid. rsc.orgvanderbilt.edu This provides a route to 4-amino-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, a versatile intermediate for further derivatization.

Hydrolysis: If a cyano or ester group were present on the pyrazole ring (for example, at the C4 position), it could be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. vanderbilt.edu

Table of Functional Group Interconversions:

Starting MaterialReagent(s)ProductTransformation
This compoundKMnO₄1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acidOxidation of methyl group
1-(2,2-difluoroethyl)-3-methyl-4-nitro-1H-pyrazoleH₂/Pd-C4-amino-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazoleReduction of nitro group
4-cyano-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazoleH₃O⁺This compound-4-carboxylic acidHydrolysis of nitrile

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Halogenated Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely used to functionalize heterocyclic compounds. nih.govfishersci.co.uk To utilize these reactions, a halogenated analog of this compound is required. As mentioned, halogenation typically occurs at the C4 position. A 4-bromo or 4-iodo derivative would be an excellent substrate for cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C4 position. rsc.orgnih.gov

For example, coupling with phenylboronic acid would yield 1-(2,2-difluoroethyl)-3-methyl-4-phenyl-1H-pyrazole. The general applicability of the Suzuki-Miyaura reaction allows for the introduction of a wide range of functionalized aromatic and heteroaromatic moieties. nih.govfishersci.co.uk

Other Cross-Coupling Reactions:

Similar to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions like the Heck, Sonogashira, and Stille couplings could also be employed with halogenated derivatives of this compound to introduce alkenyl, alkynyl, and organostannane groups, respectively. nih.govmdpi.com

Example Suzuki-Miyaura Coupling Reaction:

Halogenated PyrazoleBoronic AcidCatalyst/BaseProduct
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃1-(2,2-difluoroethyl)-3-methyl-4-phenyl-1H-pyrazole
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazoleThiophene-2-boronic acidPd(dppf)Cl₂ / K₂CO₃1-(2,2-difluoroethyl)-3-methyl-4-(thiophen-2-yl)-1H-pyrazole

Derivatization Strategies for Expanding Molecular Complexity

The functional groups introduced through the reactions described above serve as handles for further derivatization, allowing for the expansion of molecular complexity.

From the 4-Amino Derivative: The amino group at the C4 position can be diazotized and converted into a variety of other functional groups (Sandmeyer reaction). It can also be acylated or alkylated to introduce new side chains.

From the 4-Carboxylic Acid Derivative: The carboxylic acid at the C4 position can be converted to an acid chloride, which is a highly reactive intermediate for the formation of amides, esters, and ketones.

From the 4-Formyl Derivative: The aldehyde group can undergo a wide range of reactions, including Wittig olefination to form alkenes, reductive amination to form amines, and oxidation to a carboxylic acid.

N-alkylation/arylation of the pyrazole ring: While the N1 position is already substituted with a 2,2-difluoroethyl group, in related pyrazole systems, derivatization at the other nitrogen is possible, although this is less common and can lead to quaternization. conicet.gov.ar

These derivatization strategies, stemming from initial functionalization of the pyrazole core, provide access to a vast chemical space of novel this compound derivatives with potentially interesting biological or material properties.

Spectroscopic and Structural Elucidation of 1 2,2 Difluoroethyl 3 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In this compound, distinct signals are expected for the methyl group, the pyrazole (B372694) ring protons, and the protons of the difluoroethyl side chain. libretexts.orgorganicchemistrydata.org

The methyl group (CH₃) at the C3 position is expected to appear as a sharp singlet in the alkyl region of the spectrum. The two protons on the pyrazole ring, H4 and H5, typically appear as doublets due to coupling with each other. researchgate.netchemicalbook.com The difluoroethyl group presents a more complex pattern. The methylene (B1212753) protons (-CH₂-) are coupled to both the adjacent difluoromethyl proton and the two fluorine atoms, resulting in a complex multiplet, often a triplet of doublets. The single proton on the difluoromethyl group (-CHF₂) is coupled to the two adjacent methylene protons and the two geminal fluorine atoms, typically appearing as a triplet of doublets. nih.gov The chemical shifts can be influenced by the solvent used for analysis. sysu.edu.cnsigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C3-CH₃ ~2.1-2.4Singlet (s)-
H 4 (pyrazole ring)~6.0-6.4Doublet (d)JH4-H5 ≈ 2-3 Hz
H 5 (pyrazole ring)~7.4-7.7Doublet (d)JH5-H4 ≈ 2-3 Hz
N-CH₂ -CHF₂~4.4-4.8Triplet of Doublets (td)³JH-H, ³JH-F
N-CH₂-CHF₂ ~6.1-6.6Triplet of Doublets (tdt)²JH-F ≈ 55-60 Hz, ³JH-H

Note: Predicted values are based on typical chemical shift ranges for substituted pyrazoles and fluoroalkanes. Actual values may vary based on solvent and experimental conditions. libretexts.orgorganicchemistrydata.orgresearchgate.netnih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, six distinct carbon signals are expected. The carbons of the difluoroethyl group exhibit splitting due to one-bond and two-bond coupling with the fluorine atoms (¹JC-F and ²JC-F). The CHF₂ carbon will appear as a triplet, while the N-CH₂ carbon will appear as a triplet due to coupling with the two fluorine atoms. rsc.org The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic of this heterocyclic system. researchgate.netnih.gov

A key structural aspect of pyrazoles is the potential for annular tautomerism. encyclopedia.pub This is a process where the N-H proton can migrate between the two nitrogen atoms, leading to two different tautomeric forms (e.g., 3-methyl and 5-methyl isomers). However, in this compound, the substitution of the difluoroethyl group at the N1 position prevents this type of tautomerism. nih.govnih.gov The molecule is "fixed" as the 1,3-disubstituted isomer, simplifying the spectral analysis as only one tautomeric form is present in solution.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Couplings for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C 3-CH₃~11-14Singlet (s)
C 3 (pyrazole ring)~148-152Singlet (s)
C 4 (pyrazole ring)~105-108Singlet (s)
C 5 (pyrazole ring)~128-132Singlet (s)
N-C H₂-CHF₂~50-55Triplet (t)
N-CH₂-C HF₂~113-117Triplet (t)

Note: Predicted values are based on typical chemical shift ranges for substituted pyrazoles and organofluorine compounds. Carbons attached to fluorine or in close proximity will show characteristic splitting patterns. rsc.orgresearchgate.netnih.gov

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. researchgate.net For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce a single resonance signal. rsc.org The multiplicity of this signal is determined by coupling to the protons in the molecule. The two fluorine atoms are coupled to the geminal proton (-CHF₂) and the two vicinal protons on the adjacent methylene group (-CH₂-). This would result in a signal that is a doublet (from the one -CHF₂ proton) of triplets (from the two -CH₂- protons). The chemical shifts in ¹⁹F NMR are often reported relative to a standard like CFCl₃. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₂-CHF₂ ~ -90 to -125Doublet of Triplets (dt)²JF-H ≈ 55-60 Hz, ³JF-H ≈ 15-20 Hz

Note: Predicted values are based on typical chemical shift ranges for difluoroethyl groups attached to nitrogen heterocycles. The large coupling constant corresponds to the geminal H-F interaction, while the smaller coupling corresponds to the vicinal H-F interaction. nih.govrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. rsc.org For this compound, with a molecular formula of C₆H₈F₂N₂, the theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimental value obtained from an HRMS instrument to confirm the compound's identity and purity.

Table 4: Calculated Exact Mass for this compound

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
Neutral Molecule [M]C₆H₈F₂N₂146.0655
Protonated Molecule [M+H]⁺C₆H₉F₂N₂⁺147.0733

Note: Masses are calculated using the most abundant isotopes: C=12.000000, H=1.007825, F=18.998403, N=14.003074. sisweb.com

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. kcl.ac.uknih.gov The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov CCS values can be predicted using computational methods and are increasingly used as an additional identifier to increase confidence in compound identification, especially for distinguishing isomers. mdpi.comresearchgate.net

Table 5: Predicted Collision Cross Section (CCS) Values for Various Adducts of 1-(2,2-difluoroethyl)-4-iodo-3-methyl-1H-pyrazole

AdductAdduct FormulaPredicted CCS (Ų)
[M+H]⁺C₆H₈F₂IN₂⁺131.8
[M+Na]⁺C₆H₇F₂IN₂Na⁺134.9
[M-H]⁻C₆H₆F₂IN₂⁻124.1
[M+K]⁺C₆H₇F₂IN₂K⁺138.9

Note: Data is for the 4-iodo- derivative of the target compound, as reported in the PubChemLite database. Values were predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific vibrational modes of its bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-F bonds, as well as vibrations of the pyrazole ring. While the precise experimental spectrum for this specific compound is not publicly available, the expected absorption regions can be inferred from the known spectra of related pyrazole derivatives and organofluorine compounds. nih.govresearchgate.netmdpi.comresearchgate.net

The pyrazole ring itself gives rise to several characteristic vibrations. The C=N stretching vibration typically appears in the region of 1500-1650 cm⁻¹. The C=C stretching vibrations of the pyrazole ring are expected in a similar range, often coupled with the C=N stretching. The C-H stretching vibrations of the aromatic pyrazole ring are generally observed above 3000 cm⁻¹. researchgate.net

The methyl group at the 3-position will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected around 2950-3000 cm⁻¹.

The most distinctive feature in the IR spectrum of this compound will be the absorption bands associated with the difluoroethyl group. The C-F stretching vibrations are known to be strong and typically occur in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) will likely result in strong, characteristic absorption bands in this region. The C-H stretching of the CH₂ group adjacent to the difluoromethyl group will also be present.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Pyrazole RingC-H Stretch3050 - 3150
C=N Stretch1500 - 1650
C=C Stretch1450 - 1600
Ring Breathing900 - 1000
Methyl Group (-CH₃)C-H Asymmetric Stretch~2960
C-H Symmetric Stretch~2870
C-H Asymmetric Bend~1460
C-H Symmetric Bend~1375
Difluoroethyl Group (-CH₂CF₂H)C-H Stretch (CH₂)2900 - 3000
C-F Stretch1000 - 1400 (strong)
C-H Bend (CH₂)1400 - 1470

Note: The data in this table are based on typical infrared absorption frequencies for the respective functional groups and may vary for the specific molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the publicly available literature, the structural parameters can be anticipated by examining the crystal structures of closely related N-substituted pyrazole derivatives. nih.govnih.govmdpi.comcardiff.ac.ukrsc.org

The bond lengths and angles within the pyrazole ring are expected to be consistent with those observed for other pyrazole structures. For instance, the N1-N2 bond length in pyrazole derivatives is typically around 1.35 Å. The bond lengths within the ring will reflect the aromatic character of the pyrazole system.

The conformation of the 2,2-difluoroethyl group relative to the pyrazole ring will be a key structural feature. Steric and electronic factors will dictate the torsion angles around the N1-C(ethyl) bond. It is likely that the ethyl chain will be oriented to minimize steric hindrance with the pyrazole ring.

Intermolecular interactions in the solid state are expected to be dominated by weak C-H···F and C-H···N hydrogen bonds, as well as van der Waals forces. The fluorine atoms of the difluoroethyl group are potential hydrogen bond acceptors, which could lead to the formation of specific packing motifs in the crystal lattice. nih.gov The nitrogen atom at the 2-position of the pyrazole ring can also act as a hydrogen bond acceptor. These interactions play a crucial role in stabilizing the crystal structure.

An illustrative data table of expected crystallographic parameters for this compound, based on data from similar pyrazole derivatives, is provided below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
N1-N2 Bond Length~1.35 Å
C3-N2 Bond Length~1.34 Å
N1-C5 Bond Length~1.37 Å
C4-C5 Bond Length~1.38 Å
C3-C4 Bond Length~1.40 Å
Pyrazole Ring Dihedral Angle< 5° (indicating planarity)
Intermolecular InteractionsC-H···F hydrogen bonds, C-H···N hydrogen bonds, van der Waals forces

Note: The data in this table are estimations based on the crystallographic data of analogous N-substituted pyrazole derivatives and are subject to experimental verification. nih.govmdpi.com

Computational and Theoretical Investigations of 1 2,2 Difluoroethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for determining the three-dimensional arrangement of atoms and the electronic landscape of molecules like 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole.

Molecular Geometry: Geometry optimization, typically performed using DFT methods like B3LYP with a basis set such as 6-31G(d) or higher, is the first step in theoretical analysis. nih.govresearchgate.net For the pyrazole (B372694) core, these calculations predict specific bond lengths and angles that define its aromatic, five-membered ring structure. The presence of substituents—a methyl group at the C3 position and a 2,2-difluoroethyl group at the N1 position—will induce subtle changes in the pyrazole ring's geometry. The planarity of the pyrazole ring is a key feature, although the substituents will extend out of this plane. nih.govnih.gov In related fluorinated pyrazole structures, increasing the degree of fluorination has been shown to increase the deviation from planarity in the crystal structure. rsc.org

Illustrative Optimized Geometry Parameters for a Pyrazole Ring Core This table presents typical bond length and angle values for a pyrazole ring based on DFT calculations of related molecules. Actual values for the target compound would require specific calculation.

ParameterTypical Calculated Value
N1-N2 Bond Length~ 1.35 Å
N2-C3 Bond Length~ 1.33 Å
C3-C4 Bond Length~ 1.42 Å
C4-C5 Bond Length~ 1.37 Å
C5-N1 Bond Length~ 1.36 Å
N1-N2-C3 Angle~ 112°
N2-C3-C4 Angle~ 105°
C3-C4-C5 Angle~ 106°
C4-C5-N1 Angle~ 105°
C5-N1-N2 Angle~ 112°

Electronic Structure: The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's electronic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity. nih.govresearchgate.net

For this compound, the electron-donating methyl group would be expected to raise the energy of the HOMO, while the strongly electron-withdrawing difluoroethyl group would lower the energy of the LUMO. The interplay of these substituents dictates the final HOMO-LUMO gap. In studies of other pyrazoles, the introduction of various substituents has been shown to modulate this gap significantly, thereby tuning the molecule's electronic characteristics. researchgate.net Molecular electrostatic potential (MEP) maps, another output of these calculations, visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. eurjchem.comtandfonline.com

Density Functional Theory (DFT) Studies on Stability and Reactivity Pathways

DFT is a powerful computational method used to explore the stability and reactivity of pyrazole derivatives. nih.govnih.gov These studies often employ hybrid functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Reactivity Pathways: Conceptual DFT provides a framework for predicting chemical reactivity through various descriptors. nih.govacs.org

Local Reactivity Descriptors: Fukui functions are used to identify the specific atoms within a molecule most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net For N-substituted pyrazoles, DFT studies have been used to rationalize the regioselectivity of reactions like N-alkylation, correctly predicting which nitrogen atom is the preferred site of reaction. nih.govresearchgate.netresearchgate.net In the case of this compound, the N2 atom would be the most likely site for further electrophilic attack, a common finding in N-alkylated pyrazoles. nih.govresearchgate.net

Illustrative Global Reactivity Descriptors for Substituted Heterocycles This table demonstrates how descriptors vary with substitution patterns in heterocyclic systems, based on general findings from DFT studies. researchgate.net

Substituent TypeHOMO EnergyLUMO EnergyHOMO-LUMO Gap (ΔE)Chemical Hardness (η)
Electron-Donating (e.g., -CH₃)Higher (less negative)Slightly AffectedSmallerLower
Electron-Withdrawing (e.g., -CF₂)Lower (more negative)Lower (more negative)Larger/Smaller (Varies)Higher/Lower (Varies)

Analysis of Intramolecular Interactions, including Hydrogen Bonding Involving Fluorine Atoms

The presence of a difluoroethyl group introduces the possibility of weak intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation and properties. While covalently bound fluorine is a weak hydrogen bond acceptor, such interactions are observed, particularly when the molecular geometry forces a proton and a fluorine atom into close proximity. nih.govnih.govresearchgate.net

In this compound, the most likely intramolecular interactions would be of the C-H···F-C type, involving one of the fluorine atoms on the ethyl group and a nearby hydrogen atom, such as the one at the C5 position of the pyrazole ring.

The existence and nature of these weak interactions are investigated computationally using several methods:

Atoms in Molecules (AIM) Theory: QTAIM analysis can identify bond critical points (BCPs) between a hydrogen and a fluorine atom. rsc.orgresearchgate.net The properties at this point, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction's strength and nature (electrostatic vs. covalent). researchgate.net

Non-Covalent Interaction (NCI) Index: NCI analysis is a sensitive tool for visualizing weak non-covalent interactions, including hydrogen bonds and van der Waals forces, confirming their presence in 3D space. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO calculations can quantify the stabilization energy (E(2)) associated with the orbital overlap between a hydrogen bond donor and acceptor (e.g., between an occupied orbital on fluorine and an antibonding orbital of a C-H bond), providing a measure of the interaction's strength. rsc.org

Experimental techniques like NMR spectroscopy, often corroborated by DFT calculations, can provide direct evidence for such through-space interactions. nih.govrsc.orgnih.govresearchgate.net

Conformational Analysis and Energetics

The this compound molecule possesses conformational flexibility due to rotation around single bonds, primarily the N1-C(ethyl) and the C-C bond within the ethyl group.

Conformational Search: Computational conformational analysis involves systematically rotating these bonds to generate a series of possible conformers. The energy of each conformer is then calculated using quantum mechanical methods to identify the most stable, low-energy structures. acs.org For N-alkyl groups on heterocyclic rings, the rotational dynamics can be modeled to understand their influence on the molecule's properties. nih.govrsc.org

Energetics and Influencing Factors: The relative energies of the different conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformation. The energetic landscape is dictated by a combination of factors:

Steric Hindrance: Repulsive interactions between bulky groups favor conformations that maximize the distance between them.

Electrostatic Interactions: Attractive or repulsive forces between partial charges on different parts of the molecule play a crucial role. The strong negative inductive effect of the two fluorine atoms is a key electrostatic factor.

Intramolecular Hydrogen Bonding: As discussed in section 5.3, weak C-H···F-C hydrogen bonds can stabilize specific conformations, creating a preference for geometries where such interactions are possible. nih.govresearchgate.net Studies on other fluorinated molecules have shown that these weak bonds are critical in stabilizing a preferred conformation. tandfonline.com

Relaxed scan calculations, where a dihedral angle is systematically varied and the energy is minimized at each step, are a common DFT approach to map the potential energy surface and identify rotational barriers and stable conformers. acs.org

Advanced Analytical Methodologies in Chemical Research on Fluorinated Pyrazoles

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of chemical analysis, and for fluorinated pyrazoles, specific techniques are employed to address the unique challenges they present. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used for the separation and purification of these compounds.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized fluorinated pyrazoles like 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole. The technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For fluorinated compounds, reverse-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol.

The primary goal of HPLC in this context is to separate the target compound from any starting materials, by-products, or degradation products. The high resolution of HPLC allows for the detection and quantification of impurities, even at trace levels. A typical HPLC analysis for purity assessment would involve developing a gradient elution method, where the composition of the mobile phase is changed over time to achieve optimal separation of all components in the sample mixture. The retention time of the main peak, corresponding to this compound, and the area percentage of all peaks are used to determine the purity of the sample.

Table 1: Illustrative HPLC Purity Assessment of a Synthesized Batch of this compound

Peak NumberRetention Time (min)Peak AreaArea %Identity
12.5412,5430.8Impurity A
23.128,9670.5Impurity B
34.781,756,34598.5This compound
45.234,4560.2Impurity C

This table is for illustrative purposes and represents typical data obtained from an HPLC analysis.

The synthesis of substituted pyrazoles can often result in the formation of regioisomers, which are structural isomers that have the same molecular formula but differ in the position of the substituents on the pyrazole (B372694) ring. In the case of this compound, a potential regioisomer could be 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole. These isomers often have very similar physical and chemical properties, making their separation by traditional chromatographic techniques challenging.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral and achiral isomers, including regioisomers of fluorinated compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. By using chiral or achiral stationary phases and modifying the mobile phase with co-solvents such as methanol, SFC can achieve baseline separation of closely related regioisomers. This is crucial for obtaining pure isomers for further chemical and biological studies.

Table 2: Example of SFC Method Parameters for the Separation of Pyrazole Regioisomers

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 / Methanol (80:20)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

This table illustrates typical parameters for an SFC method designed for regioisomer separation.

Development of Advanced Detection and Quantification Methods in Non-Biological Matrices

Accurate quantification of this compound in various non-biological matrices, such as reaction mixtures or environmental samples, requires sensitive and selective detection methods. While UV detection is commonly used with HPLC and SFC, mass spectrometry (MS) offers superior selectivity and sensitivity, especially when dealing with complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for the detection and quantification of fluorinated pyrazoles. In GC-MS, the compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. This method is particularly suitable for volatile and thermally stable compounds. For less volatile or thermally labile compounds, LC-MS is the method of choice. The effluent from the HPLC is directly introduced into the mass spectrometer's ion source.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and reduces background noise. In an MS/MS experiment, a specific ion (the parent ion) corresponding to the mass of the target compound is selected, fragmented, and a specific fragment ion (the daughter ion) is monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions to ensure good peak shape and retention, as well as fine-tuning the mass spectrometer parameters for maximum sensitivity.

Table 3: Illustrative LC-MS/MS Parameters for Quantification of this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) [M+H]+
Daughter Ion (m/z) Specific fragment ion
Collision Energy Optimized for maximum fragment intensity
Dwell Time 100 ms

This table outlines key parameters that would be optimized for a sensitive and specific LC-MS/MS quantification method.

Applications of 1 2,2 Difluoroethyl 3 Methyl 1h Pyrazole As a Chemical Building Block and Intermediate

Role in the Synthesis of Agrochemical Intermediates and Scaffolds

The 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole scaffold is a crucial component in the synthesis of various agrochemical intermediates, primarily for fungicides. The closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the production of several commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These fungicides are vital for controlling a broad spectrum of plant diseases in various crops.

The synthesis of these critical pyrazole (B372694) intermediates often involves multi-step processes. For instance, the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through various patented routes. One common method involves the reaction of 1,1-difluoroacetone (B1306852) with methylhydrazine to form the corresponding hydrazone, which is then converted to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Subsequent oxidation yields the desired carboxylic acid intermediate. This intermediate is then typically converted to its acid chloride to facilitate amide bond formation with various aniline (B41778) derivatives, leading to the final active ingredients.

The following table outlines a general synthetic pathway for a key agrochemical intermediate, highlighting the types of reactions involved:

StepStarting MaterialReagent(s)ProductReaction Type
11,1-DifluoroacetoneMethylhydrazineN-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazineHydrazone formation
2N-(2,2-difluoro-1-methylethylidene)-N'-methylhydrazineDimethylformamide, Activating Agent3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehydeVilsmeier-Haack type reaction
33-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehydeOxidizing Agent, Base3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidOxidation

This carboxylic acid is a versatile intermediate that serves as a foundational scaffold for a range of fungicides.

Design and Synthesis of Complex Molecules Utilizing the Pyrazole Scaffold

The pyrazole scaffold, particularly when substituted with a difluoroalkyl group, is a cornerstone in the design of complex agrochemical molecules. The rationale behind its use lies in the favorable physicochemical and biological properties it imparts to the final compound. The fluorine atoms in the difluoroethyl group can enhance metabolic stability, increase lipophilicity, and improve the binding affinity to the target enzyme, succinate dehydrogenase.

The synthesis of these complex molecules typically involves the coupling of the pyrazole carboxylic acid intermediate with various amine-containing fragments. These fragments are carefully chosen to optimize the biological activity spectrum, selectivity, and systemic properties of the resulting fungicide.

A prominent class of fungicides derived from this scaffold are the pyrazole-4-carboxamides. Research has demonstrated the synthesis of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. In these studies, the pyrazole carboxylic acid is activated, often by conversion to the acid chloride, and then reacted with a variety of substituted anilines or other amino-heterocycles to generate a library of potential fungicidal compounds.

The following table presents examples of complex molecules synthesized from a related pyrazole intermediate and their reported fungicidal activity against specific pathogens.

Compound IDAmine FragmentTarget PathogenActivity (EC50 in µg/mL)
Example 1 2-Amino-6-chlorotolueneRhizoctonia solani0.13
Example 2 2-Amino-3-chlorotolueneRhizoctonia solani0.25
Example 3 2-Amino-5-bromotolueneRhizoctonia solani0.09
Example 4 2-Amino-4-methyl-5-chlorophenolBotrytis cinerea1.28

Exploration of Novel Synthetic Pathways to Fluorinated Agrochemical Motifs

One explored synthetic strategy involves the [3+2] cycloaddition of a difluoromethylated hydrazonoyl bromide with an alkene to construct the pyrazole ring. Another approach utilizes a one-pot, three-component reaction to assemble the pyrazole core from readily available starting materials.

Furthermore, research into the functionalization of the pyrazole ring at different positions allows for the introduction of diverse substituents, leading to the discovery of new active ingredients with improved properties. For example, the introduction of different functional groups at the 5-position of the pyrazole ring can influence the spectrum of activity and the systemic behavior of the resulting fungicide.

The ongoing exploration of new synthetic methodologies not only facilitates the production of existing agrochemicals but also opens doors to novel chemical spaces, enabling the design and synthesis of next-generation fungicides with enhanced efficacy and improved environmental profiles. The this compound scaffold and its analogues remain at the forefront of these research and development efforts.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole, and how do solvent choice and catalysts influence yield?

  • Answer : The synthesis typically involves cyclization of hydrazines with 1,3-diketones to form the pyrazole core, followed by alkylation to introduce the difluoroethyl group. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve difluoroethylation yields by reducing side reactions .
  • Temperature control : Maintaining 80–100°C during alkylation minimizes decomposition .
    Table 1 : Comparative yields under varying conditions:
SolventCatalystTemp (°C)Yield (%)
DMFPd/C8078
EtOHNone6045
THFCuI10062

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR shows distinct peaks for pyrazole protons (δ 6.8–7.2 ppm) and difluoroethyl groups (δ 4.5–5.0 ppm) .
  • FT-IR : Absorbance at 1650–1700 cm1^{-1} confirms C=N stretching in the pyrazole ring .
  • Mass spectrometry : Molecular ion peaks ([M+H]+^+) align with theoretical molecular weights (e.g., m/z 189.1) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

  • Dose-response profiling : Validate activity across multiple concentrations to rule out false positives .
  • HPLC purity checks : Ensure >95% purity to exclude confounding effects from byproducts .
  • Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophores .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are critical:

  • Docking : Identifies potential binding pockets (e.g., hydrophobic interactions with the difluoroethyl group) .
  • MD simulations : Reveal stability of ligand-enzyme complexes over time (e.g., RMSD <2 Å over 100 ns) .
    Table 2 : Predicted binding affinities for common targets:
Target EnzymeBinding Energy (kcal/mol)
Cytochrome P450 3A4-8.2
DHX9 RNA helicase-9.5
COX-2-7.8

Q. What advanced techniques optimize regioselective functionalization of the pyrazole ring?

  • Answer : Microwave-assisted synthesis and directing-group strategies enhance selectivity:

  • Microwave irradiation : Reduces reaction time (e.g., 20 min vs. 24 h conventional) while improving regioselectivity .
  • Protecting groups : Use of Boc or acetyl groups directs substitution to the N-1 or C-3 positions .
  • Metal-mediated reactions : Pd-catalyzed C–H activation enables site-specific modifications .

Methodological Considerations

Q. How to design experiments evaluating the metabolic stability of this compound in vitro?

  • Answer :

Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism .

LC-MS/MS analysis : Quantify parent compound degradation over time (t1/2_{1/2} >60 min indicates high stability) .

CYP inhibition assays : Test interactions with CYP isoforms (e.g., 3A4, 2D6) to predict drug-drug interactions .

Q. What are the challenges in crystallizing this compound derivatives for X-ray studies?

  • Answer : Fluorine’s electron-withdrawing effect disrupts crystal packing. Solutions include:

  • Co-crystallization agents : Add small molecules (e.g., acetic acid) to stabilize lattice formation .
  • Low-temperature diffraction : Collect data at 100 K to reduce thermal motion .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects for similar derivatives?

  • Answer : Variability stems from:

  • Strain specificity : Activity may target Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to membrane permeability .
  • Biofilm vs. planktonic assays : Biofilm-embedded microbes show 10–100x higher resistance .
  • Compound solubility : Poor aqueous solubility (logP >3) limits bioavailability in certain assays .

Structural and Functional Insights

Q. How does the difluoroethyl group influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?

  • Answer : Fluorination enhances:

  • Lipophilicity : Increases logP by 0.5–1.0 units, improving blood-brain barrier penetration .
  • Metabolic stability : Resists CYP450-mediated oxidation due to C–F bond strength .
  • Target affinity : Fluorine’s electronegativity strengthens hydrogen bonding with active-site residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.